molecular formula C14H10O3S B14262028 1-Ethenylphenoxathiine 10,10-dioxide CAS No. 135865-62-2

1-Ethenylphenoxathiine 10,10-dioxide

Cat. No.: B14262028
CAS No.: 135865-62-2
M. Wt: 258.29 g/mol
InChI Key: OKEITXXEAYZCOA-UHFFFAOYSA-N
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Description

1-Ethenylphenoxathiine 10,10-dioxide is an organic compound with the molecular formula C14H10O2S It is a derivative of phenoxathiine, characterized by the presence of an ethenyl group and a dioxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenylphenoxathiine 10,10-dioxide typically involves the reaction of phenoxathiine with an ethenylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the ethenyl group. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenylphenoxathiine 10,10-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxide group to a sulfide.

    Substitution: The ethenyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Ethenylphenoxathiine 10,10-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethenylphenoxathiine 10,10-dioxide involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    1-Ethylphenoxathiin 10,10-dioxide: Similar structure but with an ethyl group instead of an ethenyl group.

    Phenoxathiin derivatives: Various derivatives with different substituents on the phenoxathiin ring.

Uniqueness: 1-Ethenylphenoxathiine 10,10-dioxide is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

135865-62-2

Molecular Formula

C14H10O3S

Molecular Weight

258.29 g/mol

IUPAC Name

1-ethenylphenoxathiine 10,10-dioxide

InChI

InChI=1S/C14H10O3S/c1-2-10-6-5-8-12-14(10)18(15,16)13-9-4-3-7-11(13)17-12/h2-9H,1H2

InChI Key

OKEITXXEAYZCOA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C2C(=CC=C1)OC3=CC=CC=C3S2(=O)=O

Origin of Product

United States

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